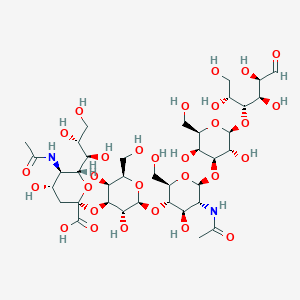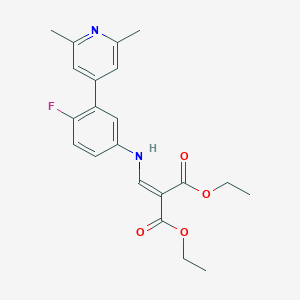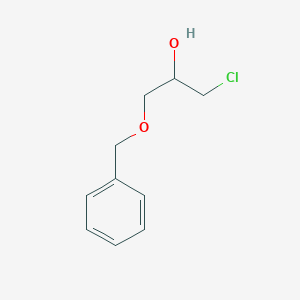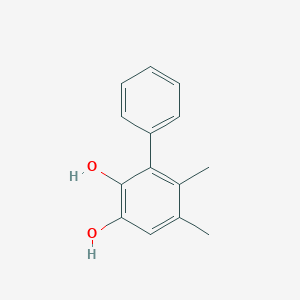
4,5-Dimethyl-3-phenylbenzene-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-4,5-dimethylbenzene-1,2-diol: is an organic compound with the molecular formula C14H14O2 It is a derivative of benzene, featuring a phenyl group and two hydroxyl groups attached to a dimethyl-substituted benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-4,5-dimethylbenzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation of benzene derivatives . The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often include purification steps such as recrystallization and chromatography to isolate the desired compound from reaction mixtures .
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-4,5-dimethylbenzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups, forming quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.
Major Products Formed
Oxidation: Quinones and other carbonyl-containing compounds.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-4,5-dimethylbenzene-1,2-diol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Phenyl-4,5-dimethylbenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions with other aromatic molecules, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-Dimethylresorcinol: A similar compound with two hydroxyl groups and two methyl groups on a benzene ring.
3,5-Dihydroxy-o-xylene: Another related compound with hydroxyl and methyl groups on a benzene ring.
Uniqueness
The phenyl group can participate in additional interactions and reactions, making this compound more versatile in various research and industrial applications.
Eigenschaften
CAS-Nummer |
108272-57-7 |
|---|---|
Molekularformel |
C14H14O2 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
4,5-dimethyl-3-phenylbenzene-1,2-diol |
InChI |
InChI=1S/C14H14O2/c1-9-8-12(15)14(16)13(10(9)2)11-6-4-3-5-7-11/h3-8,15-16H,1-2H3 |
InChI-Schlüssel |
XAGGATIVVBSVFP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C2=CC=CC=C2)O)O |
Kanonische SMILES |
CC1=CC(=C(C(=C1C)C2=CC=CC=C2)O)O |
Synonyme |
[1,1-Biphenyl]-2,3-diol,5,6-dimethyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


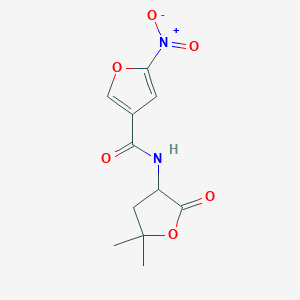
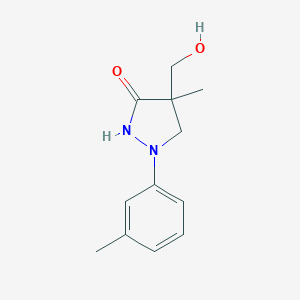
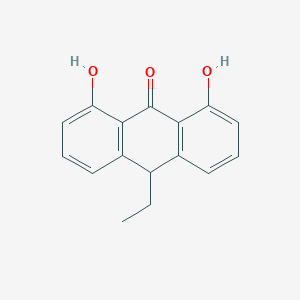
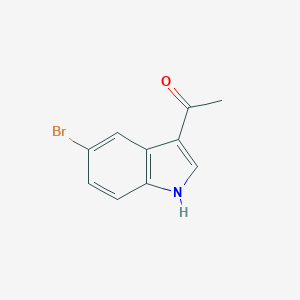
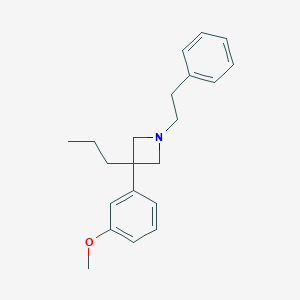
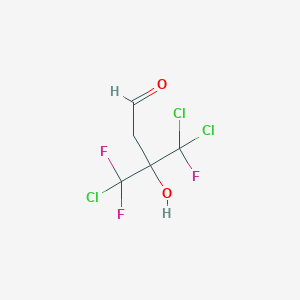
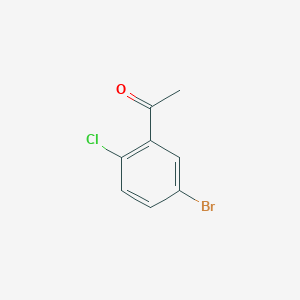
![5,6-Dimethyl-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B8614.png)
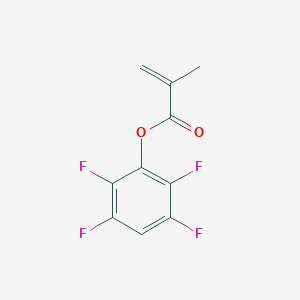
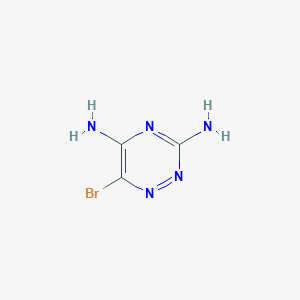
![(9R,21S)-2,12-diazahexacyclo[14.2.2.19,12.01,9.03,8.016,21]henicosa-3,5,7-trien-18-one](/img/structure/B8618.png)
